[2,4'-Bipyrimidin]-2'-amine
Description
Structure
3D Structure
Properties
CAS No. |
1269291-45-3 |
|---|---|
Molecular Formula |
C8H7N5 |
Molecular Weight |
173.179 |
IUPAC Name |
4-pyrimidin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H7N5/c9-8-12-5-2-6(13-8)7-10-3-1-4-11-7/h1-5H,(H2,9,12,13) |
InChI Key |
WKCTYBIGVBQBEQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C2=NC(=NC=C2)N |
Synonyms |
2,4'-bipyriMidin-2'-aMine |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,4 Bipyrimidin 2 Amine and Its Derivatives
Established Synthetic Routes to Bipyrimidine Core Structures Relevant to [2,4'-Bipyrimidin]-2'-amine
The formation of the bipyrimidine scaffold is a foundational aspect of synthesizing the target compound. Chemists have developed several reliable methods to construct this heterocyclic system, primarily relying on dimerization of pyrimidine (B1678525) units or the cyclization of acyclic precursors.
Ullmann Coupling and Related Pyrimidine Dimerization Strategies
The Ullmann reaction, a classic method for forming carbon-carbon bonds between aryl halides, has been adapted for the synthesis of bipyrimidines. wikipedia.orgmdpi.combyjus.com This reaction typically involves the copper-mediated coupling of two pyrimidine halide molecules. wikipedia.orgmdpi.combyjus.com While effective, the traditional Ullmann coupling often requires harsh reaction conditions, such as high temperatures (often exceeding 200°C), and stoichiometric amounts of copper, which can limit its applicability and lead to lower yields. mdpi.combyjus.com
Modern variations of the Ullmann reaction have been developed to overcome these limitations. The use of palladium catalysts, sometimes in conjunction with copper, allows for milder reaction conditions and improved yields. mdpi.com For instance, a bimetallic system of copper powder and a catalytic amount of palladium acetate (B1210297) has shown good tolerance for various functional groups on bromopyridines, suggesting its potential applicability to pyrimidine systems. mdpi.com The mechanism of the Ullmann reaction has been a subject of extensive study, with evidence pointing away from a radical pathway and towards the formation of an organocopper intermediate. wikipedia.org
Table 1: Comparison of Dimerization Strategies
| Strategy | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classic Ullmann Coupling | Copper | High Temperature (>200°C) | Direct C-C bond formation | Harsh conditions, low yields, stoichiometric copper |
| Palladium-Catalyzed Homocoupling | Palladium complexes | Milder temperatures | Higher yields, better functional group tolerance | Catalyst cost and sensitivity |
| Bimetallic (Cu/Pd) Coupling | Copper and Palladium | Moderate temperatures | Good functional group tolerance, potentially higher efficiency | Complexity of the catalytic system |
Cyclization Reactions and Precursor Chemistry in Bipyrimidine Synthesis
An alternative and highly versatile approach to constructing the bipyrimidine core involves the cyclization of carefully designed acyclic precursors. beilstein-journals.orgclockss.orgresearchgate.net This strategy offers greater control over the substitution pattern of the final bipyrimidine product. The de novo synthesis of the pyrimidine ring itself typically involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. creative-proteomics.comslideshare.net By using a precursor that already contains a pyrimidine moiety, a second pyrimidine ring can be constructed to form the bipyrimidine system.
For example, a β-ketoenamide containing a pyrimidine substituent can be cyclized with ammonium (B1175870) acetate to form a bipyrimidine derivative. beilstein-journals.org The synthesis of pyrimidine nucleotides in biological systems, while enzymatic, provides a conceptual framework for the laboratory synthesis, where the pyrimidine ring is assembled from smaller components. davuniversity.orgnih.gov These biosynthetic pathways start with simple molecules like aspartate and carbamoyl (B1232498) phosphate (B84403) to build the pyrimidine ring, which is then attached to a ribose sugar. davuniversity.orgnih.gov In a laboratory setting, analogous chemical strategies can be employed to build the pyrimidine rings from acyclic precursors. creative-proteomics.com
Functionalization Strategies for Amine Introduction and Diversification of Bipyrimidine Scaffolds
Once the bipyrimidine core is established, the introduction of the 2'-amine group is a critical step. Furthermore, the ability to introduce a variety of substituents on the bipyrimidine scaffold is essential for creating a library of derivatives for further study.
Nucleophilic Substitution Reactions Involving Amine Functionality
Nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing amine groups onto pyrimidine rings. wikipedia.orgbhu.ac.in The pyrimidine ring is π-deficient, which makes it susceptible to attack by nucleophiles, especially at the 2-, 4-, and 6-positions. wikipedia.orgslideshare.net This reactivity is enhanced by the presence of a good leaving group, such as a halogen (e.g., chlorine or bromine), at one of these positions.
The reaction involves the direct displacement of the leaving group by an amine. For the synthesis of this compound, a 2'-halobipyrimidine precursor would be reacted with an amine source, such as ammonia (B1221849) or a protected amine, to install the desired functionality. The reactivity of the pyrimidine ring towards nucleophilic substitution can be influenced by the substituents present on the ring. wikipedia.org
Palladium-Catalyzed Coupling Reactions for C-N Bond Formation in Bipyrimidine Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. rsc.orgorganic-chemistry.org This method offers a broad substrate scope and generally proceeds under milder conditions than traditional SNAr reactions. rsc.org The reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. rsc.org
For the synthesis of this compound derivatives, a 2'-halobipyrimidine could be coupled with various amines to introduce diversity at this position. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with specialized phosphine-based ligands often being employed to promote the catalytic cycle. organic-chemistry.org This methodology has been successfully applied to the synthesis of various bioactive molecules containing the 2-aminopyrimidine (B69317) motif. rsc.org
Mechanistic Insights into Key Synthetic Transformations of Pyrimidine-Amine Systems
Understanding the mechanisms of the reactions used to synthesize and functionalize pyrimidine-amine systems is crucial for optimizing reaction conditions and predicting outcomes.
The mechanism of nucleophilic aromatic substitution on pyrimidines generally proceeds through a two-step addition-elimination pathway. wikipedia.org The nucleophile (the amine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. wikipedia.org In some cases, particularly with strong nucleophiles like metal amides, an alternative mechanism known as the SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur. wikipedia.org This pathway involves the initial addition of the nucleophile, followed by the opening of the pyrimidine ring and subsequent ring closure to form the aminated product. wikipedia.org
The mechanism of palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is a well-studied catalytic cycle. rsc.org It generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine to the palladium(II) complex. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is the reductive elimination of the desired arylamine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue. rsc.orgorganic-chemistry.org The nature of the ligand on the palladium catalyst plays a critical role in facilitating each step of this cycle. organic-chemistry.org
Nucleophilic Addition-Elimination Pathways in Pyrimidine Chemistry
The reaction of halogenated pyrimidines with amines is a cornerstone of pyrimidine chemistry, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. organic-chemistry.org This pathway is fundamental to the synthesis of aminopyrimidine derivatives. The SNAr mechanism involves two main steps: the initial nucleophilic addition of an amine to the electron-deficient pyrimidine ring, followed by the elimination of a halide ion. researchgate.netresearchgate.net
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates the attack of nucleophiles. When halogens are present on the ring, they act as excellent leaving groups. The reactivity of halopyrimidines in SNAr reactions is significantly influenced by the position of the halogen. In 2,4-dihalopyrimidines, the halide at the C4 position is generally more susceptible to substitution than the one at the C2 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.
A pertinent example is the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. Studies have shown that these reactions can proceed under mild, solvent-free conditions, often using a base like triethylamine, to yield monosubstituted products where an amine replaces one of the chlorine atoms. mdpi.com The structural characteristics of the starting pyrimidine and the nucleophile play a crucial role in the reaction's outcome. For instance, the presence of an amino group at the C2 position can influence the reactivity of the chloro groups at C4 and C6.
The table below summarizes the results from the synthesis of 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine with different amines, demonstrating the versatility of this nucleophilic substitution pathway.
| Reactant Amine | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Aniline | 6-Chloro-N4-phenylpyrimidine-2,4-diamine | 85 | Solvent-free, 80-90 °C, TEA | mdpi.com |
| 2-Methoxyaniline | 6-Chloro-N4-(2-methoxyphenyl)pyrimidine-2,4-diamine | 88 | Solvent-free, 80-90 °C, TEA | mdpi.com |
| 4-n-Butoxyaniline | N4-(4-n-Butoxyphenyl)-6-chloropyrimidine-2,4-diamine | 75 | Solvent-free, 80-90 °C, TEA | mdpi.com |
| 4-n-Octoxyaniline | 6-Chloro-N4-(4-(octyloxy)phenyl)pyrimidine-2,4-diamine | 72 | Solvent-free, 80-90 °C, TEA | mdpi.com |
While the direct C-C coupling to form the this compound backbone typically involves metal-catalyzed reactions like Suzuki or Stille couplings, the principles of nucleophilic substitution are central to introducing the key amine functionality. mdpi.com
Proton Transfer Dynamics and Catalysis in Amine Reactions
Proton transfer and acid catalysis are critical in modulating the reactivity of pyrimidines in amination reactions. preprints.org The reaction rate can be significantly enhanced by the addition of an acid catalyst, which works by protonating the pyrimidine ring. acs.org This protonation increases the electrophilicity of the carbon atoms, making the ring more susceptible to nucleophilic attack. preprints.orgacs.org
A detailed study on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines highlights these dynamics. The reaction involves a delicate equilibrium. The acid protonates the heterocyclic ring, activating it for substitution. However, it can also protonate the amine nucleophile, rendering it non-nucleophilic. acs.org Therefore, the concentration of the acid is a crucial parameter that must be optimized to achieve a high reaction rate while minimizing the deactivation of the nucleophile and potential side reactions like solvolysis. preprints.orgacs.org
Research has shown that for the reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and aniline, using a substoichiometric amount of HCl (e.g., 0.1 equivalents) provides a good compromise, accelerating the reaction without significant formation of side products. acs.org The solvent also plays a major role, with studies indicating that water can be a highly effective medium for these acid-promoted aminations, often leading to higher reaction rates compared to alcoholic solvents. acs.org The amination reaction itself generates HCl, and the more basic product can act as a buffer by forming a hydrochloride salt. acs.org
The table below illustrates the effect of HCl concentration on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in ethanol.
| Equivalents of HCl | Conversion after 1h (%) | Product after 6h (%) | Side-product after 6h (%) | Reference |
|---|---|---|---|---|
| 0 | 0 | 2 | 0 | preprints.org |
| 0.1 | 20 | 75 | 2 | preprints.org |
| 1.0 | 36 | 63 | 12 | preprints.org |
| 2.0 | 34 | 45 | 26 | preprints.org |
| 5.0 | 15 | 18 | 59 | preprints.org |
Proton transfer is also a key step in the proposed mechanisms for the formation of various fused pyrimidine systems. For instance, in the synthesis of certain pyrimido[1,6-c]quinazolines, a proposed mechanism involves a proton transfer step to generate a tautomeric intermediate, which then undergoes further reaction. nih.gov These dynamics, whether in acid catalysis or in rearrangement and cyclization steps, underscore the fundamental role of proton mobility in the synthesis and chemistry of pyrimidine derivatives.
Advanced Spectroscopic and Structural Elucidation of 2,4 Bipyrimidin 2 Amine Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis of [2,4'-Bipyrimidin]-2'-amine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide critical data for confirming molecular structures. mdpi.com For instance, in derivatives of this compound, the proton signals of the bipyridine and any associated aromatic substituents, along with a characteristic broadened singlet for the N-H proton, are key identifiers in the ¹H NMR spectrum. mdpi.com
The chemical shifts of carbons adjacent to the amine nitrogen are typically deshielded and appear approximately 20 ppm downfield compared to analogous alkane structures. pressbooks.pub This downfield shift is a direct consequence of the electron-withdrawing nature of the nitrogen atom. pressbooks.pub Furthermore, dynamic NMR studies, where spectra are acquired at varying temperatures, can reveal the presence of conformational equilibria. researchgate.net As the temperature is lowered, the signals for different conformers may broaden and then resolve into distinct peaks, allowing for the characterization of each conformer. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unequivocally assigning these conformers by revealing through-bond correlations between protons and carbons. researchgate.net
For example, in the ¹H NMR spectrum of 5-bromo-2-chloro-[4,5'-bipyrimidin]-2'-amine, the distinct signals for the aromatic protons can be observed, while the ¹³C NMR and DEPT spectra provide information on the carbon framework. rsc.org
Table 1: Representative NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.72–7.04 | bs | N-H |
| ¹H | 7.19-8.39 | m | Aromatic protons |
| ¹³C | ~20 ppm downfield from alkane | C adjacent to N | |
| ¹³C | 38.69 | Spiro carbon (in a spiro derivative) | |
| ¹³C | 72.17 | C-2' of cyclopropane (B1198618) (in a spiro derivative) |
Note: Specific chemical shifts are highly dependent on the full molecular structure and solvent.
When chiral centers are present in derivatives of this compound, NMR spectroscopy is a powerful tool for determining the diastereoisomeric ratio. The formation of diastereomers results in chemically non-equivalent nuclei that can be distinguished in the NMR spectrum without the need for a chiral resolving agent. nih.govmdpi.com The integration of the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum allows for the quantification of their relative abundance. researchgate.net
For instance, in the synthesis of new spiro indenoquinoxalines, the diastereomeric ratios were determined by integrating separated signals in the ¹H NMR spectra of the product mixture. researchgate.net This method relies on the fact that diastereomers have different physical properties and thus different NMR spectra. mdpi.com The protons in each diastereomer experience a unique magnetic environment, leading to different chemical shifts. researchgate.net
In some cases, the self-association of enantiomers in solution can lead to the formation of diastereomeric aggregates, a phenomenon known as Self-Induced Diastereomeric Anisochrony (SIDA), which can also be observed by NMR. mdpi.com This allows for the determination of enantiomeric purity in certain cases. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Fingerprinting and Functional Group Identification in Bipyrimidine Amine Systems
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint that is invaluable for identifying functional groups and probing the structural details of this compound systems. tu.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the N-H and C-N bonds characteristic of amines. orgchemboulder.com
N-H Stretching: Primary amines (RNH₂) typically show two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. pressbooks.pub Secondary amines (R₂NH) exhibit a single, weaker band in this region, while tertiary amines lack this feature altogether. orgchemboulder.com These amine N-H bands are generally sharper and less intense than the O-H bands of alcohols that appear in the same region. pressbooks.pub
N-H Bending: Primary amines display an N-H bending vibration between 1650-1580 cm⁻¹. orgchemboulder.com
C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A broad band between 910-665 cm⁻¹ due to N-H wagging is characteristic of primary and secondary amines. orgchemboulder.com
The characterization of novel bipyrimidine derivatives often includes FT-IR analysis to confirm the presence of key functional groups. nih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the vibrational modes of the molecule. Time-resolved resonance Raman (TR³) spectroscopy can be used to study the relaxation processes of excited states in related bipyridine complexes. researchgate.net For instance, in studies of ruthenium-tris-bipyridine complexes, IRMPD spectroscopy revealed significant changes in the vibrational spectrum upon charge reduction, with the appearance of new, broadened bands. acs.org Anharmonic coupling, such as Fermi resonance between stretching fundamentals and bending overtones, can lead to multiple bands in the vibrational spectra of protonated amine-water clusters where only a single strong band would be expected in a simple harmonic model. rsc.org
Table 2: Characteristic IR Absorption Frequencies for Amine Groups
| Vibrational Mode | Frequency Range (cm⁻¹) | Amine Type |
|---|---|---|
| N-H Stretch | 3400-3250 | 1° (two bands), 2° (one band) |
| N-H Bend | 1650-1580 | 1° only |
| C-N Stretch (Aromatic) | 1335-1250 | All |
| C-N Stretch (Aliphatic) | 1250-1020 | All |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. nih.govresearchgate.net The process involves ionizing a sample and then sorting the ions based on their mass-to-charge ratio (m/z). msu.edu
For compounds containing nitrogen, the "nitrogen rule" is a useful guideline: a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org Since this compound (C₈H₇N₅) has five nitrogen atoms, it is expected to have an odd molecular weight.
Aliphatic amines often undergo a characteristic α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. libretexts.org This results in the formation of a stable, resonance-stabilized nitrogen-containing cation. The most abundant ion in the mass spectrum, known as the base peak, often corresponds to this fragment. docbrown.info The analysis of the fragmentation pattern provides valuable information for confirming the structure of the molecule. rsc.org
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions in Fluorescent Bipyrimidine Amine Derivatives
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are crucial for characterizing the electronic properties of fluorescent this compound derivatives. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of light.
Many bipyrimidine and bipyridine derivatives exhibit interesting photophysical properties. For example, a novel fluorescent dye based on a pyrazole (B372694) bipyrimidine framework was synthesized and shown to have an absorption maximum at 379 nm and an intense single emission at 497 nm. nih.govresearchgate.net Similarly, 6-amino-substituted 2,2'-bipyridines have been found to be strongly fluorescent. rsc.org The interaction of certain fluorogenic probes with primary and secondary amines can lead to an initial increase in fluorescence followed by gradual quenching. mdpi.com
The photophysical properties of α-(N-biphenyl)-substituted 2,2'-bipyridines have been studied, revealing blue-to-green fluorescence with emission maxima between 443–505 nm. mdpi.com The absorption and emission characteristics are often measured at different concentrations to ensure consistency. nih.gov
Fluorimetric analysis provides quantitative data on the fluorescence properties of this compound derivatives, specifically the quantum yield and Stokes shift.
Quantum Yield (Φ): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. edinst.com It is a critical parameter for applications such as fluorescent probes and biosensors. nih.govresearchgate.net Quantum yields are often determined using a relative method, where the fluorescence of the sample is compared to that of a well-characterized standard, such as anthracene (B1667546) or quinine (B1679958) sulfate. nih.govresearchgate.net The quantum yield of a novel pyrazole-bipyrimidine dye was determined to be 0.375 using anthracene as a standard. nih.gov The quantum yields of some α-(N-biphenyl)-substituted 2,2'-bipyridines have been reported to be as high as 49.1%. mdpi.com
Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. techcomp.com.hk A large Stokes shift is often desirable to minimize self-absorption and improve the signal-to-noise ratio in fluorescence measurements. setabiomedicals.com For example, a pyrazole bipyrimidine dye exhibited a significant Stokes shift with an absorption at 379 nm and emission at 497 nm. nih.govresearchgate.net The magnitude of the Stokes shift can be influenced by the polarity of the solvent, with more polar solvents often leading to larger shifts. researchgate.net This phenomenon is due to the different ways the solvent interacts with the molecule in its ground and excited states. amolf.nl
Table 3: Photophysical Properties of a Fluorescent Bipyrimidine Derivative
| Property | Value |
|---|---|
| Absorption Maximum (λ_abs) | 379 nm |
| Emission Maximum (λ_em) | 497 nm |
| Quantum Yield (Φ) | 0.375 |
| Stokes Shift | 118 nm |
Data for a novel pyrazole bipyrimidine dye. nih.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing of Bipyrimidine Complexes
X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of this compound compounds and their complexes in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
The crystal structures of numerous bipyrimidine and bipyridine complexes have been determined. For example, the crystal structure of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185) revealed that the two pyrimidine (B1678525) rings have a dihedral angle of 36.25°. iucr.org In the crystal structure of PI3K gamma complexed with a [4,5'-bipyrimidine] derivative, the detailed binding interactions were elucidated. pdbj.org
The crystal packing is governed by various intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. mdpi.comacs.org In some bipyridine complexes, face-to-face π-stacking of the pyridine (B92270) rings is a common packing motif. mdpi.com The presence of coordinated water molecules can also significantly influence the crystal packing through hydrogen bonding interactions. ub.edu The study of crystal polymorphism, where a compound can exist in multiple crystalline forms, is also important, as different polymorphs can have different physical properties. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-bromo-2-chloro-[4,5'-bipyrimidin]-2'-amine |
| 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine |
| Ruthenium-tris-bipyridine |
| α-(N-biphenyl)-substituted 2,2'-bipyridines |
| 6-amino-substituted 2,2'-bipyridines |
| Pyrazole bipyrimidine dye |
Spectroelectrochemical Methods for Redox Behavior Characterization of Aromatic Ligands
Spectroelectrochemistry is a powerful suite of techniques that provides detailed insights into the electronic properties of redox-active molecules, such as aromatic ligands like this compound and its metal complexes. By simultaneously performing an electrochemical experiment (like cyclic voltammetry) and a spectroscopic measurement (typically UV-Vis-NIR, EPR, or IR spectroscopy) on a sample, it is possible to obtain the absorption spectrum of species generated in-situ at specific potentials. acs.org This allows for the unambiguous assignment of redox features to specific electronic transitions and provides a deeper understanding of the electronic structure of the ligand in its various oxidation states. acs.org
The redox behavior of aromatic nitrogen-containing ligands, including bipyrimidines and the closely related bipyridines, is of significant interest due to their ability to accept electrons into their low-lying π* orbitals. nih.govmdpi.com This "redox non-innocence" is crucial in many catalytic and electronic applications. nih.govacs.org Spectroelectrochemical methods are instrumental in characterizing these ligand-based redox processes.
A typical spectroelectrochemical setup employs an optically transparent thin-layer electrode (OTTLE) cell, which allows light to pass through the electrode and the thin layer of solution where electrolysis occurs. acs.org By applying a controlled potential, the oxidation state of the species in the light path can be changed, and the corresponding spectroscopic changes can be recorded.
For instance, in studies of ruthenium complexes containing the 2,2'-bipyrimidine (B1330215) (bpym) ligand, spectroelectrochemistry has been used to characterize the multiple redox states of the complex. acs.org The combination of cyclic voltammetry with UV-Vis-NIR and IR spectroscopy helps to determine the sequence of electron transfer processes and identify whether the electron is added to the metal center or to one of the π-accepting ligands (NO⁺, bpym, or terpy). acs.org
The general approach involves first obtaining a cyclic voltammogram to identify the potentials at which redox events occur. Then, the potential is held constant at values corresponding to the formation of a specific redox species, and its electronic absorption spectrum is recorded. The appearance of new absorption bands, often in the visible or near-infrared region, is characteristic of the formation of radical anions or other reduced/oxidized forms of the ligand. nih.gov
The table below presents representative data from a spectroelectrochemical study on a ruthenium complex containing a 2,2'-bipyrimidine ligand, illustrating the kind of information obtained through these methods. The changes in the absorption maxima (λmax) upon reduction are indicative of the altered electronic structure of the complex in different redox states.
Table 1: Spectroelectrochemical Data for [Ru(NO)(bpym)(terpy)]n+ Complex Data extracted from a study on a related bipyrimidine complex to illustrate the method's output.
| Redox State (n) | E1/2 (V vs Fc/Fc⁺) | Key UV-Vis-NIR Absorption Bands λmax (nm) of Generated Species | Assignment |
| {RuNO}6 (n=3+) | - | 308, 362, 470 | Initial state |
| {RuNO}7 (n=2+) | -0.21 | 390, 568, 815 | First reduction (ligand-based, bpym•-) |
| {RuNO}8 (n=1+) | -0.99 | 430, 525, 610 (sh), >1000 | Second reduction (ligand-based, terpy•-) |
| {RuNO}9 (n=0) | -1.82 | 455, 590, 700, >1000 | Third reduction (NO-based) |
| (Source: Adapted from experimental data on [Ru(NO)(bpym)(terpy)] complexes). acs.org |
Cyclic voltammetry studies on various bipyrimidine and bipyridine derivatives further reveal how structural changes impact redox potentials. frontiersin.org For example, quaternization of the nitrogen atoms in bipyridinium salts significantly alters their reduction potentials, a property crucial for applications like redox flow batteries. frontiersin.org While direct spectroelectrochemical data for this compound is not extensively published, the well-established methodologies applied to analogous compounds like 2,2'-bipyrimidine and substituted bipyridines provide a clear framework for its characterization. acs.orgfrontiersin.orgrsc.org These studies consistently show that the initial reduction steps are typically localized on the ligand, leading to the formation of a radical anion, which can be identified by its characteristic absorption bands in the visible and NIR regions. nih.govnih.gov
The redox potentials and spectroscopic signatures are highly sensitive to the ligand's substitution pattern and its coordination environment. For this compound, the position of the inter-ring linkage and the presence of the 2'-amino group are expected to modulate its redox properties compared to the more symmetric 2,2'-bipyrimidine or 4,4'-bipyridine (B149096) isomers. Spectroelectrochemical analysis would be the definitive method to quantify these effects, revealing the energies of the frontier molecular orbitals and the nature of the electronic transitions in its various redox states.
Computational Chemistry and Theoretical Modeling of 2,4 Bipyrimidin 2 Amine Systems
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity of Bipyrimidine Amine Derivatives
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. masterorganicchemistry.com
For [2,4'-Bipyrimidin]-2'-amine, the spatial distribution and energy of the HOMO indicate the most probable sites for electrophilic attack, while the LUMO reveals the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. libretexts.org
Table 1: Illustrative Frontier Molecular Orbital Data for a Bipyrimidine Derivative
| Orbital | Energy (eV) | Key Atomic Contributions |
| LUMO | -1.5 | Pyrimidine (B1678525) ring (C4'), Pyrimidine ring (C2) |
| HOMO | -6.2 | Amino group (N), Pyrimidine ring (C2') |
| Energy Gap (ΔE) | 4.7 |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) and Localized Orbital Locator (LOL) Surface Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. walisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. core.ac.ukresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine rings and the amino group, highlighting their basicity and potential for hydrogen bonding.
The Localized Orbital Locator (LOL) analysis provides a visual understanding of electron localization and bonding within a molecule. nih.gov It helps to distinguish between covalent bonds, lone pairs, and delocalized electron systems. For this compound, LOL analysis would detail the nature of the C-C and C-N bonds within the pyrimidine rings and the C-N bond of the amino group, offering insights into the molecule's aromaticity and the delocalization of its pi-electrons.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. cresset-group.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes and interactions with its environment, such as a solvent or a biological receptor. researchgate.netijbiotech.com
For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. biorxiv.org This is particularly important for understanding the flexibility of the bond linking the two pyrimidine rings. Furthermore, MD simulations can model the interactions of the molecule with water to assess its solubility or with a protein to predict its binding mode and affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Chemical Biology Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds and provide insights into the structural features that are important for their biological effects.
For a series of bipyrimidine amine derivatives, a QSAR study would involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods to find a correlation with their measured biological activity.
Theoretical Prediction of Chemical Activity and Reactivity Parameters
Using the outputs from DFT calculations, several chemical reactivity descriptors can be calculated to build robust QSAR models. These global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity.
Table 2: Illustrative Theoretical Reactivity Descriptors for this compound
| Parameter | Formula | Illustrative Value | Description |
| Ionization Potential (I) | -EHOMO | 6.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 1.5 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.21 eV-1 | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.15 eV | A measure of the molecule's ability to act as an electrophile. |
Note: These values are illustrative and derived from the FMO data in Table 1.
These descriptors can be used in QSAR models to predict the biological activity of this compound derivatives and to understand the underlying mechanisms of their action.
Analysis of Non-Linear Optical (NLO) Properties and First Hyperpolarizability in Pyrimidine Derivatives
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. mdpi.commdpi.com The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. researchgate.net
Computational methods, particularly DFT, can be used to calculate the first hyperpolarizability of pyrimidine derivatives like this compound. researchgate.net The presence of electron-donating (the amino group) and electron-accepting (the nitrogen atoms in the pyrimidine rings) moieties connected by a π-system suggests that this molecule could possess NLO properties. Theoretical calculations of β can guide the design of new bipyrimidine derivatives with enhanced NLO characteristics.
Coordination Chemistry and Supramolecular Assemblies of 2,4 Bipyrimidin 2 Amine As a Ligand
Principles of Metal-Ligand Complexation by Bipyrimidine-Amine Scaffolds
The coordination behavior of bipyrimidine-amine scaffolds, such as [2,4'-Bipyrimidin]-2'-amine, is governed by the presence of multiple nitrogen donor atoms within the pyrimidine (B1678525) rings and the amine substituent. These sites allow for versatile binding to metal ions, leading to the formation of stable complexes. The electronic properties of the bipyrimidine core, influenced by the electron-donating amine group, play a crucial role in the stability and reactivity of the resulting metal complexes. The ability of bipyrimidine ligands to form chelate rings with metal ions enhances the stability of these complexes. nih.gov
Chelation Modes and Stereochemistry of this compound with Transition Metals
The this compound ligand typically acts as a bidentate chelating agent, coordinating to a metal center through two of its nitrogen atoms. The specific nitrogen atoms involved in chelation can vary, leading to different coordination modes. The geometry of the resulting complex is dictated by the coordination preferences of the transition metal and the steric constraints imposed by the ligand. For instance, with metals that favor octahedral coordination, three bipyrimidine-amine ligands can coordinate to a single metal center, forming a tris-chelate complex with a specific stereochemistry. cmu.eduwikipedia.org The amino functionality in similar bipyridine ligands has been observed to not be directly involved in metal coordination, but it plays a significant role in the intermolecular arrangement through hydrogen bonding. cmu.edu
The stereochemistry of these complexes is a critical aspect, with the potential for chiral structures to form. The arrangement of the ligands around the metal center can lead to different isomers, each with unique physical and chemical properties.
Formation of Homodinuclear and Heterodinuclear Metal Complexes with Bipyrimidine Bridging Ligands
Bipyrimidine ligands are well-suited to act as bridging ligands between two or more metal centers, facilitating the formation of polynuclear complexes. stfc.ac.uk In the case of this compound, the two pyrimidine rings can coordinate to different metal ions, creating a bridge that mediates electronic communication between the metals.
Homodinuclear Complexes: These complexes contain two identical metal centers bridged by the bipyrimidine ligand. The electronic interaction between the metal centers through the bridging ligand can lead to interesting photophysical and magnetic properties. acs.orgacs.org For example, in some homodinuclear ruthenium complexes with bipyrimidine bridges, an asymmetric excited state is formed upon photoexcitation. acs.org
Heterodinuclear Complexes: These complexes feature two different metal centers bridged by the bipyrimidine ligand. The distinct properties of the two metals can be combined to create multifunctional materials. The bipyrimidine bridge can facilitate energy or electron transfer between the disparate metal centers, a property that is of great interest for applications in photocatalysis and molecular electronics. stfc.ac.uknih.gov
Design and Synthesis of Metallosupramolecular Architectures Utilizing Bipyrimidine Scaffolds
The self-assembly of metal ions and bipyrimidine-based ligands allows for the construction of a wide array of metallosupramolecular architectures. nih.govchinesechemsoc.org These structures range from discrete molecules like cages and helicates to extended networks such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The predictable coordination geometry of the metal ions and the defined shape of the bipyrimidine ligands are key to controlling the final architecture.
The synthesis of these architectures typically involves the reaction of a metal salt with the bipyrimidine ligand under controlled conditions. The choice of solvent, temperature, and the presence of counter-ions can all influence the outcome of the self-assembly process.
Hydrogen Bonding Networks in Metal-Organic Frameworks and Supramolecular Structures
The amine group in this compound provides a crucial site for hydrogen bonding. In the solid state, these hydrogen bonds can direct the packing of the metal complexes, leading to the formation of extended supramolecular structures. cmu.edu In the context of Metal-Organic Frameworks (MOFs), the amine groups can form hydrogen bonds with solvent molecules or counter-ions, influencing the porosity and stability of the framework. acs.orgmdpi.com This non-covalent interaction is a powerful tool for crystal engineering, allowing for the design of materials with specific network topologies and properties. nih.govacs.org
Hydrogen bonding can play a significant role in creating porous materials by linking two-dimensional layers into three-dimensional frameworks. mdpi.com The presence of hydrogen-bonding substituents on the ligands has been shown to prevent the interpenetration of networks, leading to materials with larger accessible pores. nih.gov
Table 1: Examples of Bipyrimidine-Containing Metal Complexes and their Structural Features
| Complex Type | Metal Ion(s) | Bipyrimidine Ligand | Key Structural Feature | Reference |
|---|---|---|---|---|
| Mononuclear | Re(I) | 2,2'-bipyrimidine (B1330215) | Octahedral geometry | acs.org |
| Homodinuclear | Ru(II) | 2,2'-bipyrimidine | Asymmetric excited state | acs.org |
| Heterodinuclear | Ru(II), Os(II) | Heteroditopic bipyridine | Efficient energy transfer | nih.gov |
| Supramolecular | Zn(II) | Pseudoterpyridine-type | H-bonded dimers | acs.org |
Catalytic Applications Involving this compound Metal Complexes (Mechanistic Aspects)
Metal complexes containing bipyrimidine ligands have shown significant promise in various catalytic applications, owing to the stability of the complexes and the ability of the bipyrimidine ligand to modulate the electronic properties of the metal center. nih.gov While specific catalytic studies on this compound are not extensively detailed in the provided context, the general principles derived from related bipyrimidine-amine systems are applicable.
Role in Organic Synthesis and Polymerization Catalysis
Bipyrimidine-metal complexes are active catalysts in a range of organic transformations. For instance, nickel complexes with bipyridine ligands have been used in C-N coupling reactions under visible light irradiation. nih.gov The mechanism often involves the metal center cycling through different oxidation states, facilitated by the redox-active bipyrimidine ligand.
In polymerization catalysis, late transition metal complexes with chelating amine ligands are effective for olefin polymerization. mdpi.com The steric and electronic properties of the ligand play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. mdpi.com Iron complexes with pyridine-oxime ligands, for example, have been shown to be highly active in isoprene (B109036) polymerization. mdpi.com The temperature of the reaction is a critical parameter that can affect the rate of polymerization and the characteristics of the final polymer. ajpojournals.org While metal-based catalysts are common, there is also a growing interest in metal-free polymerization catalysts. mdpi.com
Table 2: Catalytic Applications of Bipyridine-Type Complexes
| Catalytic Reaction | Metal | Ligand Type | Key Mechanistic Insight | Reference |
|---|---|---|---|---|
| C-N Coupling | Ni | Insulated π-conjugated 2,2′-bipyridine | Visible-light-driven catalysis | nih.gov |
| Olefin Polymerization | Ni, Pd | Amine-imine | Ligand sterics influence polymer properties | mdpi.com |
| Isoprene Polymerization | Fe | Pyridine-oxime | High activity and selectivity | mdpi.com |
Based on a comprehensive search of available scientific literature, there is no information regarding the coordination chemistry, single-molecule magnet behavior, or luminescence properties of lanthanide complexes involving the specific ligand This compound . The extensive body of research on bipyrimidine-lanthanide systems focuses almost exclusively on the 2,2'-bipyrimidine isomer and its derivatives.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified compound "this compound" as per the provided outline. The existing literature details the magnetic and photophysical phenomena for complexes of other bipyrimidine isomers, but not the [2,4']-isomer with a 2'-amine group.
Should research on "this compound" become publicly available, this topic could be revisited.
Future Perspectives and Emerging Research Avenues
Advancements in Synthetic Methodologies for Complex [2,4'-Bipyrimidin]-2'-amine Architectures
The development of sophisticated synthetic routes is paramount to unlocking the full potential of the this compound core. While direct, published synthetic protocols for this specific isomer are not extensively detailed in current literature, methodologies for closely related analogues, such as 4-(pyridin-2-yl)pyrimidin-2-amine, provide a blueprint for future advancements. Future research is anticipated to focus on creating more complex, multi-functionalized architectures derived from the this compound scaffold.
One promising approach involves the strategic condensation of a chalcone-like precursor, such as (Z)-3-dimethylamino-1-(pyrimidin-2-yl)prop-2-en-1-one, with guanidine (B92328) nitrate. This method, proven effective for analogous pyridyl-pyrimidine systems, offers a convergent and efficient pathway to the core bipyrimidine structure. chemicalbook.comchemdad.com Further diversification can be achieved through post-synthesis modifications. For instance, the primary amine group of this compound serves as a versatile handle for subsequent reactions, such as N-arylation or the introduction of elaborate side chains, enabling the construction of intricate molecular designs. A representative synthetic scheme is detailed in Table 1.
Another advanced strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve coupling a halogenated 2-aminopyrimidine (B69317) with a pyrimidine-containing organometallic reagent. Such methods, while powerful, require careful optimization of catalysts, ligands, and reaction conditions to achieve high yields and selectivity, representing a key area for future synthetic exploration. acs.org The development of one-pot or tandem reactions that combine the formation of the bipyrimidine core with subsequent functionalization will be crucial for streamlining the synthesis of complex derivatives for various applications.
Table 1: Representative Synthetic Route for a Bipyrimidine Amine Core
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | (Z)-3-dimethylamino-1-(pyrimidin-2-yl)prop-2-en-1-one, Guanidine nitrate | NaOH, n-butanol, 110°C, 12h | This compound | ~60% (by analogy) | chemicalbook.comchemdad.com |
Interdisciplinary Approaches in Computational Design and Experimental Validation
The integration of computational chemistry with experimental synthesis and characterization is a powerful paradigm for accelerating the discovery of novel molecules with tailored properties. For the this compound family, Density Functional Theory (DFT) and other quantum chemical methods are poised to play a pivotal role. au.dk These computational tools allow for the in silico prediction of key molecular attributes before embarking on laborious and resource-intensive laboratory synthesis.
Computational studies on analogous amino-pyrimidine derivatives have successfully elucidated electronic properties, such as the distribution of molecular electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO and LUMO). iucr.org The MEP maps can identify the most nucleophilic and electrophilic sites, predicting how the molecule will interact with biological targets or other reagents. For instance, in related compounds, the nitrogen atoms of the pyrimidine (B1678525) rings and the oxygen atoms of nitro groups have been shown to be key sites for intermolecular interactions. iucr.org This predictive power is invaluable for designing derivatives with specific binding affinities or reactivity patterns.
Future research will likely involve a synergistic loop of computational design and experimental validation. DFT calculations can be used to design a library of virtual this compound derivatives with desired electronic and steric properties. The most promising candidates can then be synthesized and their properties measured experimentally (e.g., via UV-Vis spectroscopy, NMR, and X-ray crystallography). This experimental data is then used to refine the computational models, leading to more accurate predictions and a deeper understanding of structure-property relationships. iucr.orgresearchgate.net This iterative process significantly enhances the efficiency of developing new functional molecules.
Table 2: Illustrative Computational Data for a Hypothetical this compound Derivative
| Parameter | Computational Method | Predicted Value | Significance | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | 4.25 eV | Predicts electronic stability and UV-Vis absorption wavelength | iucr.orgscirp.org |
| Dipole Moment | DFT/B3LYP/6-311+G(d,p) | 3.12 Debye | Indicates polarity and potential for intermolecular interactions | scirp.org |
Novel Applications in Functional Materials and Responsive Systems Derived from Bipyrimidine Amine Chemistry
The structural and electronic versatility of the this compound scaffold makes it a highly attractive building block for the creation of advanced functional materials and stimuli-responsive systems. The ability of the bipyrimidine unit to chelate metal ions, combined with the functional handle of the amine group, opens up a vast design space for novel applications. mdpi.com
One of the most promising areas is the development of kinase inhibitors for therapeutic applications. The aminopyrimidine moiety is a well-established pharmacophore in many approved kinase inhibitors. acs.org By designing derivatives of this compound that can fit into the ATP-binding pocket of specific protein kinases, it is possible to develop highly potent and selective anticancer agents. acs.orgnih.gov Computational docking studies can guide the design of these derivatives to maximize interactions with the target enzyme. nih.gov
Furthermore, the bipyrimidine core is an excellent platform for creating fluorescent sensors and responsive materials. nih.gov By attaching fluorogenic or chromogenic groups to the this compound skeleton, materials can be designed that change their optical properties in response to external stimuli such as pH, metal ions, or light. mdpi.comacs.org For example, a novel fluorescent dye based on a 2,2'-bipyrimidine (B1330215) core has been synthesized and shown to be effective as a biosensor for protein assays. nih.govresearchgate.net The amine group provides a convenient point of attachment for biomolecules, allowing for the creation of targeted fluorescent probes. The development of such "smart" materials has potential applications in diagnostics, environmental monitoring, and molecular switches.
Q & A
Q. What are the recommended synthetic routes for [2,4'-Bipyrimidin]-2'-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine derivatives and amines. For example, chloro-substituted pyrimidines can react with ammonia under controlled pH and temperature to introduce the amine group . Optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., Pd-based catalysts for cross-coupling) improves yield. Purity is assessed via HPLC or NMR, with recrystallization in ethanol or acetonitrile used to remove byproducts .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : and NMR identify proton environments and carbon frameworks. For example, amine protons appear as broad singlets near δ 5-6 ppm, while pyrimidine ring protons resonate between δ 7-9 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns. A base peak at m/z corresponding to the molecular ion ([M+H]) validates synthesis success .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regioselectivity in bipyrimidine systems .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor stability via periodic TLC to detect degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the 4' position to assess impact on antimicrobial or antitumor activity. Compare IC values against control compounds .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Validate with in vitro assays to correlate binding affinity with inhibitory effects .
Q. How should researchers address contradictory data in reported biological activities of this compound derivatives?
- Methodological Answer :
- Purity Verification : Re-run disputed assays with HPLC-purified samples to exclude impurities as confounding factors .
- Condition Optimization : Test activity under varying pH, temperature, and solvent systems. For example, solubility in DMSO vs. aqueous buffers may alter bioavailability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies and identify outliers .
Q. What experimental strategies evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS to identify breakdown products .
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or serum at 37°C. Use fluorescence quenching or UV-Vis spectroscopy to track stability over 24–72 hours .
Q. What role does this compound play in coordination chemistry, and how are metal complexes characterized?
- Methodological Answer :
- Ligand Design : The amine and pyrimidine nitrogen atoms act as chelation sites for transition metals (e.g., Cu, Fe). Synthesize complexes in methanol under inert atmosphere .
- Characterization : UV-Vis spectra (d-d transitions) and cyclic voltammetry reveal redox properties. Magnetic susceptibility measurements assess spin states .
Q. How can computational modeling guide the optimization of this compound for drug discovery?
- Methodological Answer :
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- MD Simulations : GROMACS models solvation dynamics and protein-ligand interactions over nanosecond timescales. Compare with experimental binding data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
